
Methyl 2-(3-(sec-butyl)thioureido)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl nicotinate is a methyl ester of Niacin used to treat muscle and joint pain . It is used as an active ingredient as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain . The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For Methyl nicotinate, it’s a white to faint yellow powder or crystals . Its melting point is 42-44 °C and boiling point is 204 °C .Applications De Recherche Scientifique
Metabolic Functions and Therapeutic Applications
- Nicotinamide, a derivative closely related to Methyl 2-(3-(sec-butyl)thioureido)nicotinate, is a precursor for nicotinamide adenine dinucleotide (NAD) and has been utilized therapeutically to treat conditions like schizophrenia without toxicity (Winter & Boyer, 1973).
- The metabolite N(1)-methylnicotinamide, generated through the action of Nicotinamide N-methyltransferase (NNMT) on nicotinamide, is associated with obesity and type 2 diabetes, indicating a metabolic significance of nicotinamide derivatives (Liu et al., 2015).
Diagnostic and Therapeutic Potential in Psychiatric Conditions
- Aqueous methyl nicotinate, closely associated with this compound, has been explored as a potential skin test for schizophrenia, leveraging its ability to produce prostaglandin D2 (PGD2) and cutaneous vasodilation, showing promise in differentiating individuals with schizophrenia from control subjects (Ward et al., 1998).
Skin Penetration and Response Assessment
- Studies have investigated the cutaneous penetration of methyl nicotinate, assessing its interaction with the skin, including the intensity and duration of inflammation. These studies are crucial for understanding the percutaneous absorption and potential therapeutic or diagnostic uses of substances related to this compound (Issachar et al., 1998).
Assessing Efficacy in Treating Hyperphosphatemia
- Nicotinamide has been proposed as an alternative to phosphate binders for hyperphosphatemia treatment in chronic kidney disease, showing comparable efficacy to sevelamer in reducing serum phosphorus levels. However, its use is limited by patient tolerance and side effects, which are crucial considerations for derivatives of nicotinamide like this compound (Lenglet et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(butan-2-ylcarbamothioylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-4-8(2)14-12(18)15-10-9(11(16)17-3)6-5-7-13-10/h5-8H,4H2,1-3H3,(H2,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFBKKCPLKXIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)NC1=C(C=CC=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,4-Trifluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid](/img/structure/B2651269.png)
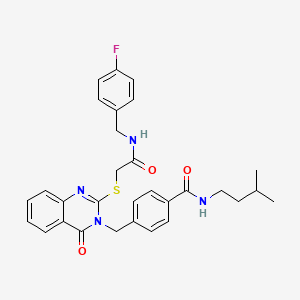
![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2651272.png)
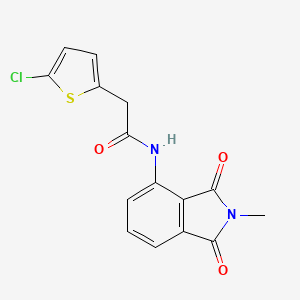
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2651275.png)
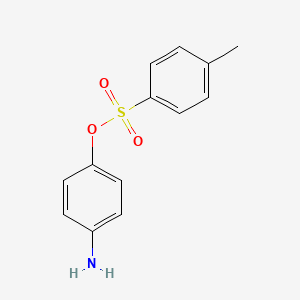


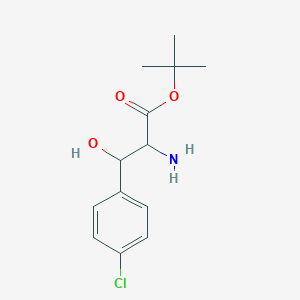
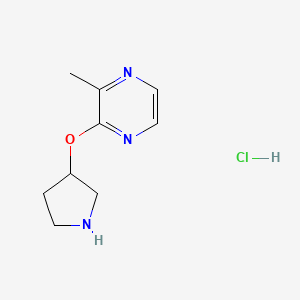
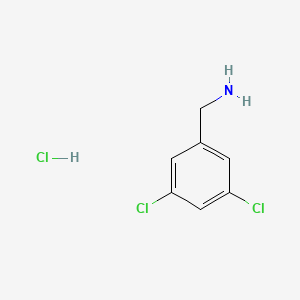

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-sulfonamide](/img/structure/B2651290.png)
![N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2651291.png)